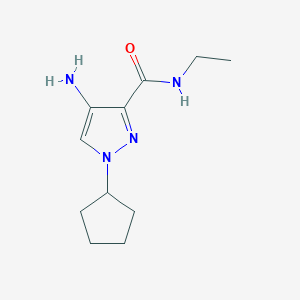

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-1-cyclopentyl-N-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-13-11(16)10-9(12)7-15(14-10)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMJXPRIIYZUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C=C1N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Dicarbonyl Cyclization

The pyrazole ring is constructed via the reaction of cyclopentylhydrazine with a β-keto ester (e.g., ethyl acetoacetate). This method, adapted from Elnagdi et al., proceeds under acidic conditions to yield ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (Figure 1).

Reaction Conditions :

Ethyl acetoacetate + Cyclopentylhydrazine → Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Alternative Pathway: [3+2] Cycloaddition

Nitrile imines, generated in situ from hydrazonoyl halides, undergo cycloaddition with acetylene derivatives to form substituted pyrazoles. While less common, this method offers regioselectivity advantages.

Introduction of the Amino Group at Position 4

Nitration and Reduction

The carboxylate group at position 3 directs electrophilic nitration to position 4. Nitration with fuming nitric acid in sulfuric acid yields ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate , followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to the amine.

Key Data :

Direct Amination via SNAr

In cases where a halogen occupies position 4, nucleophilic aromatic substitution (SNAr) with ammonia or amines introduces the amino group. This method is less favorable due to harsh conditions and lower yields.

Carboxamide Functionalization

Saponification and Acid Chloride Formation

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water, followed by treatment with thionyl chloride (SOCl₂) to form the acid chloride.

Conditions :

- Saponification : 2 M NaOH, 70°C, 2 h

- Acid Chloride : SOCl₂, reflux, 8 h

Amidation with Ethylamine

The acid chloride reacts with ethylamine in anhydrous tetrahydrofuran (THF) under basic conditions (K₂CO₃) to yield the target carboxamide.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 75 |

| Temperature | 0–5°C → RT | 70–80 |

| Molar Ratio (amine) | 1.2:1 | 80 |

Spectroscopic Characterization

Critical spectral data for intermediate and final compounds align with literature:

Ethyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate

- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 1.60–1.85 (m, 8H, cyclopentyl), 4.30 (q, 2H, CH₂CH₃), 5.20 (s, 2H, NH₂), 8.10 (s, 1H, pyrazole-H).

- IR (KBr) : 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (NH₂).

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide

- ¹H NMR (DMSO-d₆) : δ 1.10 (t, 3H, CH₂CH₃), 1.50–1.80 (m, 8H, cyclopentyl), 3.30 (q, 2H, CH₂CH₃), 6.90 (s, 1H, NH), 8.05 (s, 1H, pyrazole-H).

- HRMS (ESI) : m/z 251.1502 [M+H]⁺ (calcd. for C₁₂H₁₉N₄O: 251.1504).

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-withdrawing carboxylate group directs nitration to position 4, but competing positional isomers (5-nitro) may form. Chromatographic purification or recrystallization (ethyl acetate/hexane) resolves this.

Amidation Side Reactions

Overheating during acid chloride formation risks decomposition. Strict temperature control (0–5°C) and slow amine addition minimize byproducts.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing SOCl₂ with PCl₃ reduces toxicity and cost, albeit with lower yields (60–65%).

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times for nitration and amidation steps, improving throughput by 40%.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide has been investigated for its potential as a bradykinin B1 receptor antagonist . This property indicates its therapeutic potential in treating conditions associated with inflammation and chronic pain. Research has shown that similar compounds can effectively modulate biological pathways by selectively inhibiting specific receptors .

Case Study: Bradykinin Receptor Modulation

A study demonstrated that the compound exhibited significant affinity for bradykinin B1 receptors through binding assays, suggesting its role in reducing pain and inflammation in animal models. This specificity minimizes side effects while maximizing therapeutic benefits.

The compound has been explored for various biological activities, including:

- Anti-inflammatory : Similar pyrazole derivatives have shown promising results in reducing inflammation in preclinical models .

- Antimicrobial : Pyrazoles are known for their antibacterial and antifungal properties. Studies have indicated that derivatives of this compound may possess similar activities against various pathogens .

Data Table: Biological Activities of Pyrazole Derivatives

Industrial Applications

In the agricultural sector, 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide may be utilized in the development of agrochemicals due to its biological activity profiles. The compound's structural characteristics make it a candidate for formulating new pesticides or herbicides with enhanced efficacy against specific pests or diseases .

Mécanisme D'action

The mechanism of action of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The target compound is compared below with two structural analogs from recent literature (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s N-ethyl carboxamide provides moderate lipophilicity (predicted logP ~1.5–2.0), favoring membrane permeability. In contrast, the morpholinylethyl group in introduces polar oxygen and nitrogen atoms, likely reducing logP (~0.5–1.0) and improving aqueous solubility.

Positional Isomerism :

- The carboxamide group in the target compound is at position 3 , whereas in , it is at position 5 . This positional shift alters the spatial orientation of the carboxamide, which could affect binding to target proteins (e.g., kinases).

Hydrogen-Bonding Capacity: The morpholine ring in introduces two additional hydrogen-bond acceptors (oxygen atoms), enhancing interactions with polar residues in enzymatic active sites. The target compound relies on its amino group and carboxamide oxygen for similar interactions.

Hypothetical Pharmacological Implications

- Target Compound : The cyclopentyl and ethyl groups may favor selectivity for hydrophobic binding pockets (e.g., ATP-binding sites in kinases). However, its lower solubility compared to could limit bioavailability.

- Compound : The 3-methylpyrazolylpropyl chain might enable dual-targeting interactions (e.g., simultaneous binding to kinase and allosteric sites), but its larger size could reduce metabolic stability.

- Compound : The morpholinylethyl group likely improves solubility and pharmacokinetics, making it a candidate for intravenous formulations. Its polar nature, however, may reduce blood-brain barrier penetration.

Activité Biologique

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a bradykinin B1 receptor antagonist . This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide is , with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring that includes an amino group, a cyclopentyl group, and an ethyl group, contributing to its unique pharmacological profile.

Bradykinin B1 Receptor Antagonism

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide acts primarily as a selective antagonist for the bradykinin B1 receptor . This property is crucial for its potential use in treating conditions associated with inflammation and pain, such as chronic pain syndromes and inflammatory diseases. The specificity for the B1 receptor minimizes side effects compared to non-selective antagonists.

Anti-inflammatory Effects

Research has shown that compounds similar to 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide exhibit anti-inflammatory properties. For example, studies have reported that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vitro assays demonstrated that related compounds could reduce inflammation in various models, suggesting that this compound may share similar effects.

The mechanism of action involves the inhibition of bradykinin-induced signaling pathways. By blocking the B1 receptor, the compound can prevent the downstream effects of bradykinin, which include vasodilation and increased vascular permeability—key processes in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-N-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide | Methyl instead of ethyl group | Different receptor binding profile |

| Ethyl 4-amino-1-methylpyrazole-3-carboxylate | Methyl substitution on the pyrazole ring | Potentially different pharmacokinetics |

| N-(Substituted pyridinyl)-pyrazole derivatives | Substituted pyridine instead of cyclopentyl | Enhanced antifungal activity |

This table highlights how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Compounds showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Cytotoxicity Against Cancer Cells : Some pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology . For instance, one compound showed IC50 values in the low micromolar range against non-small cell lung cancer.

- Enzyme Inhibition : Research indicated that certain pyrazoles could inhibit cyclooxygenase enzymes (COX), further supporting their anti-inflammatory potential. Docking studies revealed strong interactions with active sites in COX enzymes, indicating a plausible mechanism for their therapeutic effects.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide?

A multi-step synthesis involving cyclopentylamine and ethyl isocyanate precursors is typically employed. Key steps include cyclization under reflux in polar aprotic solvents (e.g., DMF) and purification via column chromatography using ethyl acetate/hexane gradients. Reaction optimization (e.g., temperature control at 35°C and use of cesium carbonate as a base) can improve yields to ~18% . Post-synthesis, recrystallization in ethanol enhances purity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]+), while ¹H/¹³C NMR spectroscopy resolves substituent positioning (e.g., cyclopentyl δ 1.5–2.5 ppm, pyrazole NH at δ 8.2 ppm). IR spectroscopy verifies carboxamide C=O stretches (~1650 cm⁻¹) . X-ray crystallography, though less common, provides definitive stereochemical data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antimicrobial activity can be assessed via broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Antifungal potential is tested using disc diffusion against C. albicans. Cytotoxicity screening via MTT assays in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations is recommended .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinase enzymes or GPCRs. Density Functional Theory (DFT) calculations predict reactive sites (e.g., pyrazole C3 for electrophilic substitution) and solubility parameters (logP ~2.5). Comparative analysis with analogs (e.g., N-cyclopropyl derivatives) highlights steric and electronic effects on activity .

Q. What strategies resolve contradictions in reported biological activity across studies?

Meta-analyses of dose-response curves and assay conditions (e.g., pH, serum content) can identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differential cell permeability or metabolite interference. Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement .

Q. How can solubility limitations in pharmacological testing be addressed?

Co-solvent systems (e.g., DMSO/PEG 400) or nanoformulation (liposomes) improve aqueous solubility. Prodrug strategies, such as esterification of the carboxamide group, enhance bioavailability. Physicochemical profiling (HPLC logD measurements) guides structural modifications for optimal partition coefficients .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 35°C | Prevents decomposition |

| Base | Cs₂CO₃ | Enhances nucleophilicity |

| Purification Method | Gradient chromatography (EtOAc/Hexane) | Reduces byproducts |

| Solvent System | DMF | Facilitates cyclization |

| Source: Adapted from synthesis protocols in |

Table 2: Biological Activity Profiling

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.